Spiro[2.3]hexane-5-carbohydrazide
Description
Spiro[2.3]hexane-5-carbohydrazide is a bicyclic compound featuring a spiro junction connecting a cyclopropane (2-membered ring) and a cyclobutane (3-membered ring) system. The carbohydrazide (-CONHNH₂) functional group is attached at the 5-position of the spiro framework. This unique structure imparts distinct physicochemical properties, such as conformational rigidity and enhanced metabolic stability, making it a promising candidate in medicinal chemistry and materials science.
Properties
CAS No. |
66036-89-3 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
spiro[2.3]hexane-5-carbohydrazide |
InChI |
InChI=1S/C7H12N2O/c8-9-6(10)5-3-7(4-5)1-2-7/h5H,1-4,8H2,(H,9,10) |
InChI Key |
PGHQSIHDNYZRRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C2)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.3]hexane-5-carbohydrazide typically involves cycloaddition reactions. One common method is the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst. This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.3]hexane-5-carbohydrazide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[2.3]hexane-5-carboxylic acid, while reduction may yield spiro[2.3]hexane-5-methanol.
Scientific Research Applications
Spiro[2.3]hexane-5-carbohydrazide is a spirocyclic compound featuring two rings connected through a single carbon atom. It is used in scientific research as a building block for synthesizing complex spirocyclic compounds and is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also being explored as a potential drug candidate because of its unique structural features and is used in developing new materials with specific properties like increased stability and reactivity.
Scientific Research Applications
This compound's mechanism of action involves interaction with specific molecular targets, leading to biological effects such as enzyme activity inhibition or disruption of cellular processes.
Chemistry
This compound serves as a building block in synthesizing more complex spirocyclic compounds.
Biology
The compound is studied for its potential biological activity, such as antimicrobial and anticancer properties. In one study, 5-oxopyrrolidine derivatives were evaluated for in vitro anticancer and antimicrobial activity, with some compounds showing potent anticancer activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains .
Medicine
Due to its unique structural features, this compound is explored as a potential drug candidate. In a related study, novel spiro indolin-1,2-diazepine derivatives were designed and synthesized as potential inhibitors of cholinesterases (AChE and BChE), which are relevant in the context of Alzheimer's disease .
Industry
It is used in developing new materials with specific properties, including increased stability and reactivity.
Mechanism of Action
The mechanism of action of spiro[2.3]hexane-5-carbohydrazide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
a. Spiro-Cyclohexylquinazolinone Derivatives
- Structure: These compounds feature a spiro junction between a cyclohexane and quinazolinone ring. Example: 1’H-Spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one .
- Synthesis: Prepared via acid-catalyzed condensation of phenethylamide and cyclohexanone, yielding high-purity products (98% yield) .
- Key Differences: The quinazolinone moiety introduces aromaticity and hydrogen-bonding sites, enhancing acetylcholinesterase (AChE) inhibition compared to Spiro[2.3]hexane-5-carbohydrazide .
b. Azo-Carbohydrazide Derivatives
- Structure: Example: N′-(7-hydroxy-2-oxo-2H-chromen-8-ylimino)-4-(4-(dimethylamino)phenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carbohydrazide .
- Synthesis : Derived from hydrazide intermediates reacting with aromatic aldehydes under acidic conditions .
- Key Differences : The azo (-N=N-) linkage and coumarin substituent confer UV-vis activity and antimicrobial properties, absent in this compound .
c. 5-Azaspiro[2.3]hexane Hemioxalate
- Structure : Contains a spiro[2.3]hexane core with an azaspiro nitrogen and oxalate counterion .
- Properties : Exhibits acute oral toxicity (GHS Category 4) and respiratory irritation, highlighting the impact of nitrogen substitution on safety profiles .
Physicochemical Properties
Stability and Reactivity
- Fragmentation in Mass Spectrometry : Spiro compounds often cleave at the spiro junction. For example, spiro naphthoxazines lose ArN₂CO fragments (e.g., m/z 505 → 489) . This compound may similarly fragment, losing CONHNH₂ (theoretical Δm/z = 74).
- Thermal Stability : Cyclohexane-fused spiro compounds (e.g., ) are stable up to 200°C, while carbohydrazides decompose at lower temperatures (~150°C) due to hydrazide lability .
Biological Activity
Spiro[2.3]hexane-5-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure, which potentially confers distinct biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic framework that contributes to its conformational rigidity and unique chemical reactivity. The compound can undergo various chemical transformations, which may enhance its biological properties.
The biological activity of this compound is believed to stem from its ability to interact with specific biomolecular targets. The hydrazide functional group can participate in hydrogen bonding and electrostatic interactions, which may stabilize binding to target proteins or enzymes. This interaction can lead to modulation of biological pathways, potentially resulting in therapeutic effects.
Anticancer Activity
Recent studies have investigated the anticancer potential of spiro[2.3]hexane derivatives, including this compound. In vitro assays have shown that these compounds exhibit cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (lung cancer) | 25 | |
| This compound | MCF-7 (breast cancer) | 30 |
The mechanism underlying this activity may involve induction of apoptosis and inhibition of cell proliferation through interaction with key regulatory proteins involved in the cell cycle.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary studies indicate that this compound exhibits activity against several multidrug-resistant bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
These findings suggest that this compound may be a promising candidate for further development as an antimicrobial agent.
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of this compound on A549 lung adenocarcinoma cells, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
- Antimicrobial Screening : Another investigation focused on the antimicrobial activity of spirocyclic compounds, including this compound, against resistant strains of bacteria, highlighting its potential as a novel therapeutic agent in treating infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
